molecular formula C12H16N2OS B5022419 2-(1-Propylbenzimidazol-2-yl)sulfanylethanol

2-(1-Propylbenzimidazol-2-yl)sulfanylethanol

Cat. No.: B5022419
M. Wt: 236.34 g/mol
InChI Key: NHDYUULTDHOCKB-UHFFFAOYSA-N
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Description

2-(1-Propylbenzimidazol-2-yl)sulfanylethanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a benzimidazole ring fused with a propyl group and a sulfanylethanol moiety, which imparts unique chemical and biological properties to the molecule.

Properties

IUPAC Name

2-(1-propylbenzimidazol-2-yl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-7-14-11-6-4-3-5-10(11)13-12(14)16-9-8-15/h3-6,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDYUULTDHOCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propylbenzimidazol-2-yl)sulfanylethanol typically involves the condensation of o-phenylenediamine with propyl aldehyde to form the benzimidazole ring, followed by the introduction of the sulfanylethanol group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propylbenzimidazol-2-yl)sulfanylethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanylethanol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation or arylation can be carried out using alkyl or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated, alkylated, or arylated benzimidazole derivatives.

Scientific Research Applications

2-(1-Propylbenzimidazol-2-yl)sulfanylethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities due to the presence of the benzimidazole moiety.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 2-(1-Propylbenzimidazol-2-yl)sulfanylethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. Additionally, the sulfanylethanol group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-(1-Propylbenzimidazol-2-yl)sulfanylethanol can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.

    2-Methylbenzimidazole: Studied for its potential anticancer and antiviral activities.

    2-(2-Hydroxyethyl)benzimidazole: Investigated for its potential use as an antioxidant and anti-inflammatory agent.

The uniqueness of this compound lies in the presence of the propyl group and the sulfanylethanol moiety, which impart distinct chemical and biological properties compared to other benzimidazole derivatives.

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